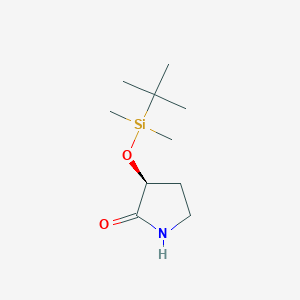

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one

Overview

Description

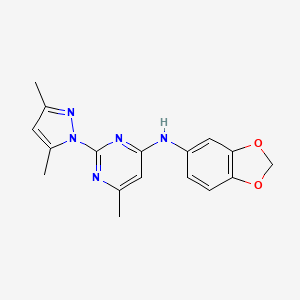

“(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one” is a chemical compound with the CAS Number: 130403-91-7 . It has a molecular weight of 215.37 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

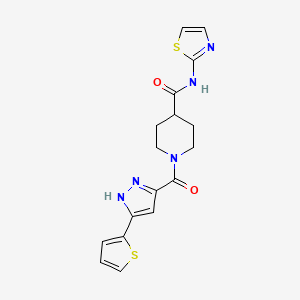

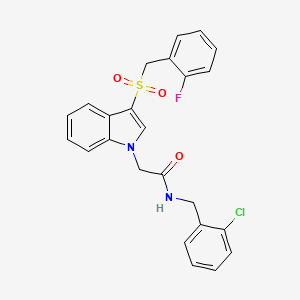

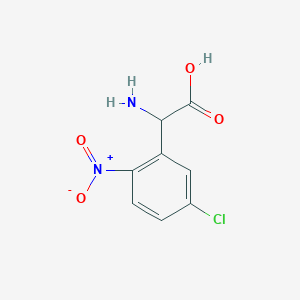

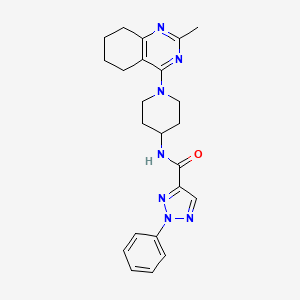

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 . This indicates that the compound contains 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 215.37 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. It is used as a starting material or intermediate in various synthetic routes. For instance, Tollenaere and Ghosez (1998) demonstrated its utility in preparing 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, which are crucial for synthesizing highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998). Similarly, Cai et al. (2011) utilized a tert-butyldimethylsilyl protected carbohydrate-based allene for the stereoselective synthesis of pyrrolidine derivatives, showcasing its role in achieving high diastereoselectivities and good yields (Cai et al., 2011).

Contribution to Heterocyclic Chemistry

In the domain of heterocyclic chemistry, this compound plays a vital role. Zanardi et al. (2000) reported its application in a modular strategy to obtain core units of annonaceous acetogenins and their nitrogen and sulfur analogues. This method demonstrates the compound's versatility in generating structural diversity in organic synthesis (Zanardi et al., 2000). Moreover, Taratayko et al. (2022) explored its use in preparing pyrrolidine nitroxides, highlighting its potential in synthesizing compounds with high resistance to bioreduction (Taratayko et al., 2022).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCHYKXNFQQSM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)

![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/no-structure.png)